molecular formula C11H13NO3 B13329931 (R)-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid

(R)-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B13329931
M. Wt: 207.23 g/mol
InChI Key: IIUUDWGPRXDWDB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a benzoic acid derivative can yield the desired product through a series of steps including cyclization, reduction, and functional group transformations .

Industrial Production Methods

Industrial production of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may yield alcohols .

Scientific Research Applications

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Similar in structure but lacks the benzoic acid moiety.

    3-Hydroxybenzoic acid: Similar in structure but lacks the pyrrolidine ring.

    Proline derivatives: Contain a pyrrolidine ring but differ in the attached functional groups.

Uniqueness

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-hydroxy-4-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H13NO3/c13-10-6-7(11(14)15)3-4-8(10)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2,(H,14,15)/t9-/m1/s1

InChI Key

IIUUDWGPRXDWDB-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2)C(=O)O)O

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)C(=O)O)O

Origin of Product

United States

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